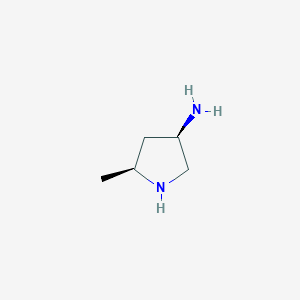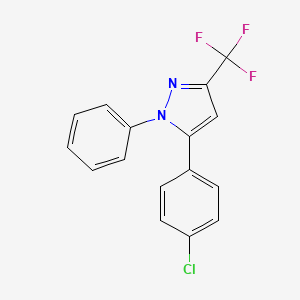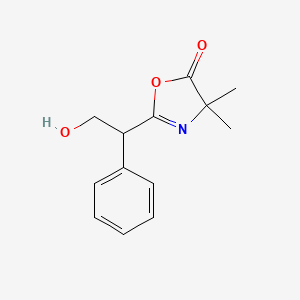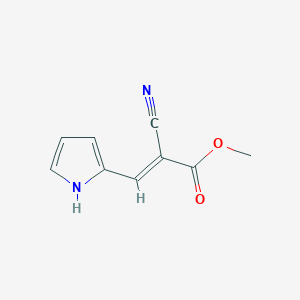
Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates It features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with pyrrole-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired cyanoacrylate compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the cyano group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted cyanoacrylates depending on the nucleophile used.
科学研究应用
Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.
相似化合物的比较
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- (E)-methyl 3-(1H-pyrrol-2-yl)acrylate
- 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid
Comparison: Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is unique due to the presence of both a cyano group and an ester group attached to the pyrrole ring. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the cyano group enhances its electrophilicity, making it more reactive in nucleophilic addition reactions. Additionally, the ester group can participate in esterification and transesterification reactions, providing versatility in synthetic applications.
属性
CAS 编号 |
115324-60-2 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC 名称 |
methyl (E)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7(6-10)5-8-3-2-4-11-8/h2-5,11H,1H3/b7-5+ |
InChI 键 |
WYRPCJJCKOHWCM-FNORWQNLSA-N |
手性 SMILES |
COC(=O)/C(=C/C1=CC=CN1)/C#N |
规范 SMILES |
COC(=O)C(=CC1=CC=CN1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


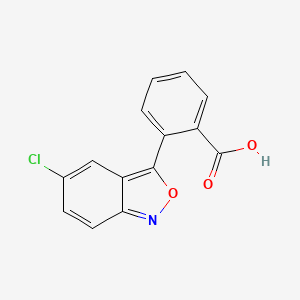
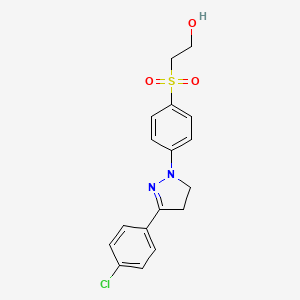
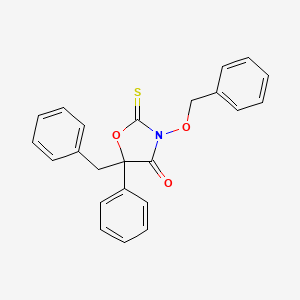
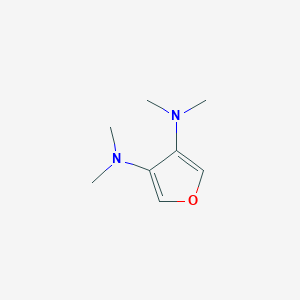

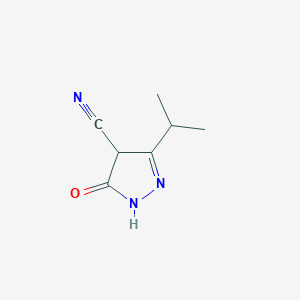
![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
